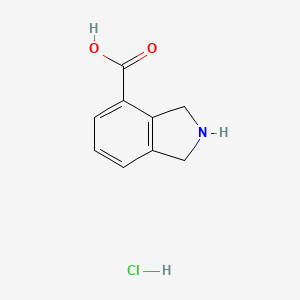

异吲哚啉-4-羧酸盐酸盐

描述

Synthesis Analysis

A simple synthesis of isoindoline-4-carboxylic acids can be achieved by means of the aromatization of 3a,6-epoxyisoindoles in alkaline media . The method involves a short-term (0.5–2h) reflux of epoxyisoindoles in 5% aqueous solutions of alkali, leading to the target products in 40–90% yields .Molecular Structure Analysis

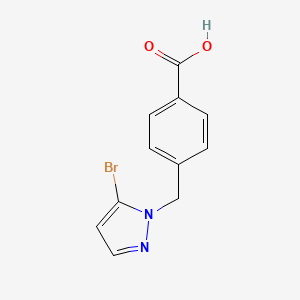

The molecular structure of Isoindoline-4-carboxylic acid hydrochloride is represented by the formula C9H10ClNO2 .Chemical Reactions Analysis

Indole derivatives, such as Isoindoline-4-carboxylic acid hydrochloride, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have diverse biological and clinical applications .Physical and Chemical Properties Analysis

Isoindoline-4-carboxylic acid hydrochloride is a grey solid with a molecular weight of 199.64 . It is a white crystalline powder with a chemical formula of C9H8ClNO2.科学研究应用

合成与化学转化

IMDAF 加成物的芳构化:已经开发出一种通过在碱性介质中芳构化 3a,6-环氧异吲哚来合成异吲哚啉-4-羧酸的新方法。该方法以其简单、高产率和没有副产物而区别于传统的酸催化方法,这具有优势。该方法的用途扩展到含异吲哚的化合物和 nuevamine 型生物碱 (Zubkov 等人,2012)。

氧化脱羧和脱氨:1,3-双(2'-芳基亚氨基)异吲哚的二氯化铁(III)配合物已被用作催化剂,用于各种氨基酸的氧化脱羧和脱氨。该方法展示了异吲哚配合物在催化中的效率和选择性,揭示了反应速率与所用铁配合物和底物的各种性质之间的相关性 (Lakk-Bogáth 等人,2015)。

钴(II)催化的氧化 C–H 烯基化:通过使用 Co/Mn 或 Co/Ag 催化体系进行 C–H/N–H 官能化来制备异吲哚酮衍生物,展示了一种经济高效地获得这些化合物的步骤经济方法。该方法突出了异吲哚酮在有机合成中的重要性以及进一步官能化的潜力 (Ma & Ackermann, 2015)。

生物和药用应用

除草剂活性:含有羧酸酯基团的异吲哚啉-1,3-二酮取代苯并恶嗪酮衍生物已显示出显着的除草剂活性。这些化合物表现出叶片卷曲和坏死等作用,表明异吲哚啉衍生物在开发新型农用化学品方面的潜力 (Huang 等人,2009)。

抗癌活性:已经通过三组分缩合探索了 2-取代-3-(2-氧代烷基)异吲哚啉-1-酮衍生物的合成及其对各种癌细胞系的抑制活性。一些衍生物显示出细胞毒活性,突出了异吲哚啉-1-酮衍生物在癌症治疗中的治疗潜力 (Khang 等人,2020)。

作用机制

Target of Action

Isoindoline-4-carboxylic acid hydrochloride, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to a variety of changes in cellular function . These interactions can lead to the activation or inhibition of the target, resulting in a change in the biological activity of the cell.

Biochemical Pathways

Indole derivatives, including Isoindoline-4-carboxylic acid hydrochloride, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that Isoindoline-4-carboxylic acid hydrochloride may also be involved in similar biochemical pathways.

Pharmacokinetics

The molecular weight of isoindoline-4-carboxylic acid hydrochloride is 19963 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Isoindoline-4-carboxylic acid hydrochloride’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could range from changes in cell signaling and function to alterations in gene expression.

安全和危害

未来方向

属性

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-1-2-6-4-10-5-8(6)7;/h1-3,10H,4-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTYORQMGZIYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-40-3 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)